molecular formula C10H19N B13803949 (1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine

(1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B13803949
M. Wt: 153.26 g/mol
InChI Key: CBYXIIFIKSBHEY-OYNCUSHFSA-N
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Description

endo-Fenchylamine: is an organic compound belonging to the class of amines. It is a derivative of fenchane, a bicyclic monoterpene. The compound is characterized by the presence of an amino group attached to the endo position of the fenchane skeleton. This unique structure imparts specific chemical and physical properties to endo-Fenchylamine, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Fenchone: One common method for synthesizing endo-Fenchylamine involves the reduction of fenchone to fenchyl alcohol, followed by amination. The reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The resulting fenchyl alcohol is then subjected to amination using ammonia or an amine source under suitable conditions.

    Hydrogenation of Fenchyl Nitrile: Another method involves the hydrogenation of fenchyl nitrile to produce endo-Fenchylamine. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods: Industrial production of endo-Fenchylamine may involve large-scale hydrogenation processes using continuous flow reactors. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: endo-Fenchylamine can undergo oxidation reactions to form corresponding oxides or imines. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride (LiAlH₄) can yield fenchylamine derivatives.

    Substitution: endo-Fenchylamine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Imines, oxides

    Reduction: Fenchylamine derivatives

    Substitution: Various substituted amines

Scientific Research Applications

Chemistry: endo-Fenchylamine is used as a building block in organic synthesis

Biology: In biological research, endo-Fenchylamine is studied for its potential interactions with biological molecules. It can serve as a ligand in receptor studies or as a precursor for the synthesis of biologically active compounds.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its role in drug design and development, particularly for its potential to interact with specific biological targets.

Industry: In the industrial sector, endo-Fenchylamine is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of endo-Fenchylamine involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an agonist or antagonist at certain receptors, modulating their signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    exo-Fenchylamine: A structural isomer of endo-Fenchylamine with the amino group in the exo position.

    Fenchone: A precursor in the synthesis of endo-Fenchylamine, differing by the presence of a carbonyl group instead of an amino group.

    Fenchyl Alcohol: Another precursor, differing by the presence of a hydroxyl group instead of an amino group.

Uniqueness: endo-Fenchylamine’s unique structure, with the amino group in the endo position, imparts distinct chemical and physical properties compared to its isomers and precursors. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C10H19N/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8H,4-6,11H2,1-3H3/t7-,8-,10+/m0/s1

InChI Key

CBYXIIFIKSBHEY-OYNCUSHFSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1)C([C@@H]2N)(C)C

Canonical SMILES

CC1(C2CCC(C2)(C1N)C)C

Origin of Product

United States

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